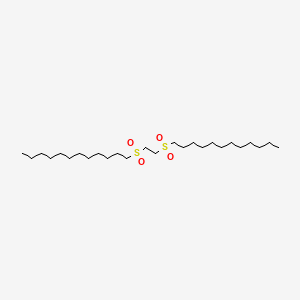

Ethane, 1,2-bis(dodecylsulfonyl)-

Description

Ethane, 1,2-bis(dodecylsulfonyl)- is a symmetrical disulfonyl-substituted ethane derivative. While direct experimental data on this compound is absent in the provided evidence, its structure suggests that the two dodecylsulfonyl (-SO₂-C₁₂H₂₅) groups attached to the ethane backbone confer unique physicochemical properties.

Properties

CAS No. |

74007-79-7 |

|---|---|

Molecular Formula |

C26H54O4S2 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

1-(2-dodecylsulfonylethylsulfonyl)dodecane |

InChI |

InChI=1S/C26H54O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-31(27,28)25-26-32(29,30)24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |

InChI Key |

BFFWIASTTBPWHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(dodecylsulfonyl)ethane can be synthesized through the reaction of dodecylsulfonyl chloride with ethylene in the presence of a base. The reaction typically involves the following steps:

Preparation of Dodecylsulfonyl Chloride: Dodecyl alcohol is reacted with thionyl chloride to produce dodecylsulfonyl chloride.

Formation of 1,2-Bis(dodecylsulfonyl)ethane: The dodecylsulfonyl chloride is then reacted with ethylene in the presence of a base such as sodium hydroxide to form 1,2-Bis(dodecylsulfonyl)ethane.

Industrial Production Methods: The industrial production of 1,2-Bis(dodecylsulfonyl)ethane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(dodecylsulfonyl)ethane undergoes various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The dodecylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(dodecylsulfonyl)ethane has several scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Bis(dodecylsulfonyl)ethane is primarily related to its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic molecules. This property is particularly useful in the formulation of emulsions and dispersions.

Comparison with Similar Compounds

Sulfonyl-Substituted Ethane Derivatives

1,2-bis(methylsulfonyl)ethane (CAS 6330-26-3)

Functional Implications :

- Chain Length : Dodecyl groups enhance hydrophobicity and self-assembly properties compared to methyl analogs.

- Thermal Behavior : Longer alkyl chains may increase melting points but reduce solubility in polar solvents.

Phosphine- and Arsino-Substituted Ethane Ligands

1,2-bis(diphenylphosphino)ethane (dppe)

- Structure: Diphenylphosphino (-PPh₂) groups instead of sulfonyl.

- Properties : Acts as a bidentate ligand in coordination chemistry (e.g., Cu(I) complexes), with steric and electronic properties critical for catalytic activity .

- Applications: Widely used in organometallic catalysis, contrasting with sulfonyl derivatives’ material science roles.

Arsino Variants (e.g., 1,2-bis(diphenylarsino)ethane)

Brominated Flame Retardants

1,2-bis(pentabromophenyl)ethane

- Structure : Pentabromophenyl groups instead of sulfonyl.

- Properties : Exceptional flame retardancy in wood-plastic composites, reducing heat release rate (HRR) by 50–60% via bromine radical quenching .

- Comparison : Sulfonyl groups may act as char-forming agents rather than radical scavengers, offering different fire-suppression mechanisms.

Energetic Materials

1,2-bis(3,5-dinitropyrazol)ethane

Silane Precursors for Hybrid Materials

1,2-bis(triethoxysilyl)ethane (BTESE)

- Structure : Triethoxysilyl (-Si(OEt)₃) groups enable silica network formation.

- Applications : Used in sol-gel processes for porous membranes with molecular sieving capabilities .

- Divergence: Sulfonyl derivatives lack silanol reactivity but may modify surface hydrophobicity in composites.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.